1-Propanesulfonic acid, methyl ester

説明

Overview of 1-Propanesulfonic acid, methyl ester in Chemical Science

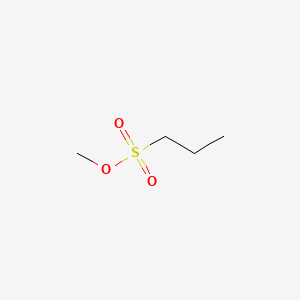

This compound, also known as methyl propane-1-sulfonate, is an organic chemical compound classified as a sulfonate ester. nih.gov Sulfonate esters are a category of organosulfur compounds characterized by the functional group R-SO₂-OR', where a sulfonyl group is bonded to an alkoxy group. wikipedia.org In the case of methyl propanesulfonate, the R group is a propyl chain, and the R' group is a methyl group. nih.gov Its chemical formula is C₄H₁₀O₃S. nih.gov

This compound is a simple alkyl sulfonate, and its structure consists of a propane (B168953) backbone attached to a sulfonic acid group, which is esterified with methanol (B129727). The presence of the sulfonate ester group makes it a subject of interest in organic synthesis, primarily due to the sulfonate group's properties as an effective leaving group in nucleophilic substitution reactions. wikipedia.org The physical and chemical properties of this compound are well-documented in chemical databases. nih.gov

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| IUPAC Name | methyl propane-1-sulfonate | nih.gov |

| Molecular Formula | C₄H₁₀O₃S | nih.gov |

| Molecular Weight | 138.19 g/mol | nih.gov |

| CAS Number | 2697-50-9 | nih.gov |

| Density | 1.133 g/cm³ (Predicted) | |

| Boiling Point | 110 °C at 20 Torr |

| InChI | InChI=1S/C4H10O3S/c1-3-4-8(5,6)7-2/h3-4H2,1-2H3 | nih.gov |

Historical Context of Research on Sulfonate Esters

The study of sulfonic acids and their derivatives, including sulfonate esters, has a long history in chemistry. enovatia.com Aromatic sulfonate esters, or arenesulfonates, have been widely utilized in substitution and elimination reactions where the sulfonate anion serves as a leaving group. researchgate.net Historically, they have been recognized as important alkylating agents and as precursors in the synthesis of various commercial products like dyes and pharmaceuticals. researchgate.net

The classic methods for synthesizing sulfonate esters include the reaction of a sulfonyl halide with an alcohol. wikipedia.org Another historical approach is the Strecker sulfite (B76179) alkylation for preparing sulfonate salts, which are the conjugate bases of sulfonic acids. wikipedia.org Over the years, research has expanded to develop more diverse and milder synthesis methods. For instance, methods using condensation reagents like dicyclohexylcarbodiimide (B1669883) (DCC) to react sulfinic acids with alcohols were developed to overcome challenges associated with direct esterification. rsc.org A significant body of work has also focused on understanding the mechanisms of sulfonate ester reactions. enovatia.com These foundational studies have established sulfonate esters as versatile and crucial reagents in the toolkit of organic chemists. enovatia.comresearchgate.net

Significance and Scope of Current Research on Methyl Propanesulfonate

While specific research focusing exclusively on this compound is limited, the broader class of simple alkyl sulfonate esters remains significant in several areas of chemical research. A primary area of interest is their role in mechanistic studies and as alkylating agents. wikipedia.org Detailed kinetic and mechanistic studies on sulfonate ester formation and solvolysis have been undertaken to understand the conditions under which these compounds form, which is particularly relevant in pharmaceutical manufacturing where sulfonic acids are often used. enovatia.comacs.org Research has shown that sulfonate ester formation rates depend on the concentrations of the sulfonate anion and the protonated alcohol in the solution. acs.org

The significance of the sulfonate functional group is more broadly highlighted in extensive research on more complex molecules. For example, 2-acrylamido-2-methylpropane sulfonic acid (AMPS) is a monomer used to create polymers with desirable properties such as high thermal and hydrolytic stability. wikipedia.org Polymers containing AMPS, like poly(2-acrylamido-2-methyl-1-propanesulfonic acid) (PAMPS), have applications in various fields, including water treatment, oil recovery, and medical hydrogels. wikipedia.orgnih.gov Similarly, methyl ester sulfonates (MES) derived from fatty acids are investigated as biodegradable surfactants for detergents and other applications. researchgate.netanalis.com.mysciencetechindonesia.com

Therefore, while direct research on methyl propanesulfonate is not extensive, the principles of its reactivity and the utility of the sulfonate ester functional group are fundamental to ongoing research in polymer chemistry, material science, and process chemistry. enovatia.comacs.orgmdpi.com The study of simple esters like methyl propanesulfonate provides a basis for understanding the behavior of these more complex and commercially significant sulfonate-containing materials.

Structure

3D Structure

特性

IUPAC Name |

methyl propane-1-sulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H10O3S/c1-3-4-8(5,6)7-2/h3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GBSRRQISIWGCNC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCS(=O)(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H10O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40181468 | |

| Record name | 1-Propanesulfonic acid, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40181468 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

138.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2697-50-9 | |

| Record name | Methyl 1-propanesulfonate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2697-50-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Propanesulfonic acid, methyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002697509 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Propanesulfonic acid, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40181468 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Mechanistic Investigations of 1 Propanesulfonic Acid, Methyl Ester

Classical Synthetic Approaches to Methyl Propanesulfonate

The synthesis of 1-propanesulfonic acid, methyl ester, also known as methyl propanesulfonate, has traditionally been achieved through established chemical reactions. These methods, while effective, often rely on direct transformations of sulfonic acids or their derivatives.

Esterification Reactions from 1-Propanesulfonic Acid

The most direct classical route to methyl propanesulfonate is the esterification of 1-propanesulfonic acid with methanol (B129727). This reaction is analogous to the well-studied formation of other alkyl alkanesulfonates, such as methyl methanesulfonate (B1217627) from methanesulfonic acid and methanol. enovatia.comacs.org The process generally requires acidic conditions to proceed at a reasonable rate.

Detailed kinetic and mechanistic studies on analogous systems have revealed that an extreme set of conditions is necessary to promote significant sulfonate ester formation. acs.org These conditions include high concentrations of both the sulfonic acid and the alcohol, with minimal water present. acs.org The presence of water significantly reduces the initial reaction rates because it competes with the alcohol for protons, and it also promotes a faster secondary reaction, the hydrolysis of the ester back to the sulfonic acid. enovatia.com The formation of the ester is suppressed if any acid present is neutralized by even a slight excess of a base. enovatia.comacs.org For instance, in studies using methanesulfonic acid and alcohols, no measurable rate of sulfonate ester formation was observed when a slight excess of a weak base like 2,6-lutidine was employed. enovatia.com

The rate of ester formation is dependent on the concentrations of the sulfonate anion and the protonated alcohol in the solution. acs.org

Alternative Synthetic Routes to this compound

An important alternative to direct esterification involves the use of more reactive sulfonic acid derivatives, primarily propanesulfonyl chloride. This method is a common and widely applicable strategy for synthesizing sulfonate esters. eurjchem.comresearchgate.net The reaction involves treating propanesulfonyl chloride with methanol, typically in the presence of a base. The base, often an amine like triethylamine (B128534) or pyridine, serves to neutralize the hydrochloric acid that is formed as a byproduct of the reaction. eurjchem.com

This approach avoids the equilibrium limitations of direct esterification and often proceeds under milder conditions to give high yields of the desired methyl propanesulfonate. The sulfonate ester moiety is a valuable electrophilic partner and a good leaving group in many subsequent synthetic transformations. eurjchem.com

Advanced Synthetic Strategies for Methyl Propanesulfonate

Modern synthetic chemistry has driven the development of more sophisticated and efficient methods for preparing sulfonate esters, including methyl propanesulfonate. These strategies often employ catalysts to improve reaction rates and selectivity, and they increasingly incorporate principles of green chemistry.

Catalytic Synthesis Routes for Sulfonate Esters

A variety of catalytic systems have been developed to facilitate the synthesis of sulfonate esters. acs.orgacs.orgeurjchem.com While not all have been specifically applied to methyl propanesulfonate, the general principles are broadly applicable.

Indium Catalysis: A facile and efficient indium-catalyzed sulfonylation of alcohols allows for the synthesis of a wide range of sulfonic esters from sulfonyl chlorides in excellent yields. organic-chemistry.org

Copper Catalysis: Copper-catalyzed methods have been developed for the one-pot synthesis of sulfonate esters. One such method uses aryl boronic acids, a sulfur dioxide surrogate (DABSO), and pentafluorophenol (B44920) to produce pentafluorophenyl sulfonate esters. acs.org Another visible-light-induced method uses arylazo sulfones, DABSO, and alcohols in the presence of a copper(I) iodide (CuI) catalyst to afford sulfonic esters in high yields under mild conditions. nih.gov

Other Catalytic Systems: Ytterbium(III) trifluoromethanesulfonate (B1224126) has been shown to efficiently catalyze the reaction of alcohols with toluenesulfonic acid anhydride (B1165640) to yield alkyl tosylates. organic-chemistry.org Additionally, 4-methylpyridine (B42270) N-oxide can catalyze an amine-free sulfonylation of various alcohols. organic-chemistry.org

Below is a table summarizing the yields of a pentafluorophenyl sulfonate ester using different copper catalysts, demonstrating the importance of catalyst selection in these advanced syntheses. acs.org

| Entry | Catalyst | Oxidant | Additive | Yield (%) |

| 1 | - | I₂ | - | <5 |

| 2 | - | NBS | - | <5 |

| 3 | Cu(OAc)₂ | I₂ | - | 35 |

| 4 | Cu(OAc)₂ | NBS | - | 45 |

| 5 | CuBr₂ | K₂S₂O₈ | - | 56 |

| 6 | CuBr₂ | K₂S₂O₈ | 4Å MS | 72 |

| 7 | CuBr₂ | K₂S₂O₈ | 4Å MS, NaBr | 86 |

| 8 | Cu(OTf)₂ | K₂S₂O₈ | 4Å MS | 65 |

| 9 | Cu(OAc)₂ | K₂S₂O₈ | 4Å MS | 61 |

| 10 | CuCl₂ | K₂S₂O₈ | 4Å MS | 68 |

| Data derived from a study on the synthesis of 4-methylphenyl pentafluorobenzenesulfonate. acs.org |

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. In the context of methyl propanesulfonate synthesis, this can be approached in several ways.

One key aspect is the choice of reagents. Methanesulfonic acid (MSA), a close analogue of 1-propanesulfonic acid, is considered a green acid catalyst for reactions like esterification. rsc.org It is a strong, non-oxidizing acid with high thermal stability, low vapor pressure, and commendable biodegradability. rsc.org Using 1-propanesulfonic acid itself for esterification, under optimized, catalyst-free conditions, aligns with the principle of atom economy.

Another green approach is the use of environmentally benign reagents. Dimethyl carbonate (DMC) is an eco-friendly alternative to traditional methylating agents like methyl halides or dimethyl sulfate (B86663). researchgate.net While typically used for methylation or carbonylation at different temperatures, its application could be explored for the synthesis of methyl propanesulfonate, potentially avoiding harsher reagents. researchgate.net Furthermore, developing solvent-free or aqueous-based synthetic protocols are key areas of green chemistry research. Two chromatography-free and eco-friendly protocols for the tosylation and mesylation of phenols have been reported, highlighting the move towards simpler, milder, and more environmentally friendly conditions. organic-chemistry.org

Reaction Mechanism Elucidation in Methyl Propanesulfonate Formation

Understanding the reaction mechanism is crucial for optimizing reaction conditions and controlling product formation. The mechanism of sulfonate ester formation from the direct reaction of a sulfonic acid and an alcohol has been the subject of detailed investigation. acs.org

Studies using isotopically labeled methanol (¹⁸O-labeled) in reactions with methanesulfonic acid have been particularly insightful. pqri.org These experiments have conclusively demonstrated that the formation of the methyl ester proceeds with the cleavage of the carbon-oxygen (C-O) bond of the alcohol. pqri.org

This finding supports a mechanism analogous to a nucleophilic substitution reaction. The proposed pathway involves two key steps:

Protonation of the alcohol (methanol) by the strong sulfonic acid.

Nucleophilic attack of the sulfonate anion (propanesulfonate) on the carbon atom of the protonated alcohol. This attack displaces a water molecule, forming the sulfonate ester.

This mechanism is the reverse of the well-established mechanism for the solvolysis of sulfonate esters. pqri.org It was determined that this pathway is favored over an alternative mechanism involving the protonation of the sulfonic acid followed by attack from the alcohol. acs.org Kinetic isotope effect (KIE) studies in related sulfonylation reactions also support an SN2-like mechanism under certain pH conditions. eurjchem.com The rate of the reaction is directly dependent on the concentrations of the sulfonate anion and the protonated alcohol. acs.org

Kinetic Studies of Formation and Isomerization Reactions

The formation of this compound, like other simple alkyl sulfonates, is governed by specific kinetic and mechanistic principles. While direct kinetic data for this compound is not extensively published, a comprehensive understanding can be derived from detailed studies on analogous compounds, such as methyl methanesulfonate (MMS). researchgate.net

Mechanism of Formation

The synthesis of alkyl sulfonates from a sulfonic acid and an alcohol proceeds through a mechanism involving the initial protonation of the alcohol by the strong sulfonic acid. This is followed by a nucleophilic attack of the sulfonate anion on the protonated alcohol, displacing a water molecule. researchgate.net Isotopic labeling studies using ¹⁸O-labeled methanol in the formation of MMS have confirmed that the reaction involves the cleavage of the alcohol's C-O bond, which is consistent with this proposed pathway. researchgate.net

Protonation of Alcohol: R-OH + H⁺ ⇌ R-OH₂⁺

Nucleophilic Attack: R'-SO₃⁻ + R-OH₂⁺ → R'-SO₃-R + H₂O

This reaction is reversible, and the accumulation of the ester product is limited by competing solvolysis (hydrolysis and alcoholysis) reactions that regenerate the sulfonic acid. pqri.org

Kinetic Influences

Several factors significantly influence the rate of formation of the sulfonate ester:

Reactant Concentration: The rate of formation is dependent on the concentrations of both the sulfonate anion and the protonated alcohol. pqri.org

Temperature: An increase in temperature generally accelerates the rate of ester formation. However, it also increases the rate of the reverse solvolysis reaction.

Water Content: The presence of water dramatically reduces the rate of sulfonate ester formation. Water competes with the alcohol for protonation, thereby reducing the concentration of the key R-OH₂⁺ intermediate. Furthermore, water enhances the rate of hydrolysis of the formed ester, shifting the equilibrium away from the product. pqri.org For instance, in studies with MMS, the presence of about 7% w/w water reduced the amount of ester formed to approximately one-third of the level seen under anhydrous conditions at 60°C. researchgate.netpqri.org

Acidity: The reaction requires strongly acidic conditions to protonate the alcohol sufficiently. The presence of a base, even a weak one, neutralizes the sulfonic acid and effectively halts the formation of the ester. researchgate.net

The following table, based on data from the analogous formation of methanesulfonate esters, illustrates the impact of reaction conditions on ester formation.

Interactive Table: Formation of Methanesulfonate Esters under Various Conditions

| Alcohol | Acid (1M) | Temperature (°C) | Water Content | Max. Ester Yield (%) | Reference |

| Methanol | Methanesulfonic Acid | 60 | Anhydrous | ~0.35 | researchgate.net |

| Methanol | Methanesulfonic Acid | 60 | ~7% w/w | ~0.12 | pqri.org |

| Ethanol | Methanesulfonic Acid | 70 | Anhydrous | ~0.25 | |

| Isopropanol | Methanesulfonic Acid | 70 | Anhydrous | ~1.0 |

Isomerization Reactions

Isomerization of the alkyl group in this compound (e.g., rearrangement of the n-propyl group to an isopropyl group) is not a significant side reaction under the typical conditions of its synthesis. Such rearrangements would necessitate the formation of a carbocation intermediate, which is not a feature of the primary formation mechanism from propan-1-ol. The reaction proceeds via a pathway that does not involve breaking the carbon skeleton of the alcohol.

Stereochemical Aspects of Sulfonate Ester Synthesis

The synthesis of sulfonate esters from chiral alcohols is a cornerstone of stereocontrolled synthesis, as it allows for the activation of an alcohol's hydroxyl group for nucleophilic substitution with a predictable stereochemical outcome.

Retention of Configuration during Esterification

When a chiral alcohol reacts with a sulfonyl chloride (such as propanesulfonyl chloride) in the presence of a non-nucleophilic base like pyridine, the resulting sulfonate ester is formed with retention of configuration at the chiral carbon center. youtube.comlibretexts.org This is a critical feature of the reaction. The mechanism involves the alcohol's oxygen atom acting as the nucleophile, attacking the sulfur atom of the sulfonyl chloride. The bond between the chiral carbon and the oxygen (the C-O bond) is not broken during this process. youtube.comlibretexts.org Therefore, the stereochemical arrangement of the substituents around the chiral carbon remains unchanged.

For example, the reaction of (R)-2-butanol with a sulfonyl chloride would yield (R)-butan-2-yl sulfonate.

Inversion of Configuration in Subsequent Reactions

The significance of forming a sulfonate ester with retention of configuration lies in its subsequent use in nucleophilic substitution (Sₙ2) reactions. Sulfonates are excellent leaving groups, far superior to the original hydroxyl group. When a nucleophile attacks the chiral carbon of the sulfonate ester, it does so via a backside attack, which is characteristic of the Sₙ2 mechanism. libretexts.orgquora.com This backside attack forces an inversion of the stereocenter, often referred to as a Walden inversion. masterorganicchemistry.com

This two-step process provides a powerful synthetic tool:

Step 1 (Esterification): Chiral Alcohol → Chiral Sulfonate Ester (Retention of configuration)

Step 2 (Sₙ2 Substitution): Chiral Sulfonate Ester + Nucleophile → Substituted Product (Inversion of configuration)

Advanced Spectroscopic and Structural Elucidation Techniques for 1 Propanesulfonic Acid, Methyl Ester

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules in solution. For 1-Propanesulfonic acid, methyl ester, a combination of one-dimensional (¹H, ¹³C) and two-dimensional (2D) NMR experiments provides a complete picture of the atomic arrangement and connectivity.

¹H, ¹³C, and Multidimensional NMR Chemical Shift and Coupling Constant Analysis

The proton (¹H) NMR spectrum provides information on the chemical environment and neighboring protons for each set of hydrogens in the molecule. The carbon (¹³C) NMR spectrum reveals the number of chemically distinct carbon atoms and their electronic environment. bhu.ac.in

For this compound (CH₃CH₂CH₂SO₂OCH₃), the expected ¹H NMR spectrum would show four distinct signals corresponding to the four unique proton environments. The integration of these signals would correspond to a 3:2:2:3 ratio. The propyl chain protons (H-1, H-2, H-3) would appear as coupled multiplets, while the methoxy (B1213986) protons (H-4) would be a singlet.

The ¹³C NMR spectrum, typically acquired with proton decoupling, would display four sharp singlets, one for each unique carbon atom in the molecule. oregonstate.edu The chemical shifts are influenced by the electronegativity of the attached sulfonate and ester groups.

Detailed analysis of the chemical shifts (δ) and scalar coupling constants (J) allows for the precise assignment of each signal. ubc.caorganicchemistrydata.org

Interactive Table 1: Predicted ¹H and ¹³C NMR Data for this compound

| Atom Number | Group | ¹H Chemical Shift (δ, ppm) | ¹H Multiplicity | ³JHH (Hz) | ¹³C Chemical Shift (δ, ppm) |

| 1 | CH₃- | ~1.05 | Triplet (t) | ~7.5 | ~13.0 |

| 2 | -CH₂- | ~1.85 | Sextet | ~7.5 | ~17.5 |

| 3 | -CH₂-SO₂- | ~3.15 | Triplet (t) | ~7.5 | ~53.0 |

| 4 | -O-CH₃ | ~3.90 | Singlet (s) | N/A | ~55.0 |

Note: Predicted values are based on standard chemical shift correlations and may vary depending on the solvent and spectrometer frequency. illinois.edugithub.ioorganicchemistrydata.orgorganicchemistrydata.org

Applications of 2D NMR (COSY, HSQC, HMBC) in Connectivity Determination

While 1D NMR suggests a structure, 2D NMR experiments provide definitive proof of atomic connectivity. epfl.ch

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. sdsu.edu For this compound, the COSY spectrum would show cross-peaks connecting H-1 with H-2, and H-2 with H-3, confirming the propyl chain's contiguity. The methoxy protons (H-4) would show no COSY correlations, consistent with their isolation from other protons. youtube.com

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with the carbons to which they are directly attached (one-bond ¹H-¹³C correlation). github.io The HSQC spectrum would show four cross-peaks, unambiguously linking δ ~1.05 (H-1) to δ ~13.0 (C-1), δ ~1.85 (H-2) to δ ~17.5 (C-2), δ ~3.15 (H-3) to δ ~53.0 (C-3), and δ ~3.90 (H-4) to δ ~55.0 (C-4).

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over two or three bonds (long-range ¹H-¹³C correlations), which is crucial for connecting different spin systems and identifying quaternary carbons. epfl.chrsc.org Key HMBC correlations for this molecule would include:

A correlation from the methoxy protons (H-4) to the sulfonyl carbon (C-3 is too far, but correlation to the ester carbon is implicit in the sulfonate group).

Correlations from the alpha-methylene protons (H-3) to the adjacent carbons C-2 and C-1.

Correlations from the beta-methylene protons (H-2) to C-1 and C-3.

A correlation from the terminal methyl protons (H-1) to C-2 and C-3.

Together, these 2D NMR experiments provide irrefutable evidence for the connectivity of this compound.

Vibrational Spectroscopy for Molecular Dynamics and Functional Group Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. These methods are excellent for identifying functional groups and providing information about molecular structure and bonding.

Infrared (IR) Spectroscopic Fingerprint and Group Frequency Analysis

The IR spectrum provides a unique "fingerprint" for a molecule and is particularly useful for identifying key functional groups. docbrown.info The sulfonate ester group has very strong and characteristic absorption bands.

Interactive Table 2: Characteristic IR Absorption Frequencies for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Intensity | Functional Group |

| ~1360-1340 | Asymmetric S=O Stretch | Strong | Sulfonate Ester (R-SO₂-OR') |

| ~1180-1160 | Symmetric S=O Stretch | Strong | Sulfonate Ester (R-SO₂-OR') |

| ~1000-960 | S-O-C Stretch | Strong | Sulfonate Ester (R-SO₂-OR') |

| ~2960-2850 | C-H Aliphatic Stretch | Medium-Strong | Propyl, Methyl |

| ~1470-1450 | C-H Bending (Scissoring/Asymmetric) | Medium | Propyl, Methyl |

Raman Spectroscopy in Conformational and Bonding Studies

Raman spectroscopy is complementary to IR spectroscopy. While IR absorbance depends on a change in dipole moment, Raman scattering depends on a change in polarizability. Symmetric vibrations and bonds involving heavier atoms often produce strong Raman signals.

For this compound, the following features would be prominent in the Raman spectrum:

Symmetric S=O Stretch: The symmetric stretch of the sulfonyl group (~1180-1160 cm⁻¹) is expected to be a very strong and sharp band.

C-S Stretch: The carbon-sulfur bond stretch (~700-600 cm⁻¹) would also be clearly visible.

Skeletal Vibrations: The C-C backbone of the propyl group will have characteristic stretching and bending modes.

Raman spectroscopy is a powerful tool for studying conformational isomers (conformers). researchgate.net The rotational freedom around the C-C and C-S bonds of the propyl chain allows for different spatial arrangements (e.g., gauche and anti conformers). These different conformers can have slightly different vibrational frequencies, particularly in the fingerprint region. By analyzing the Raman spectrum at different temperatures or in different solvents, it is possible to study the relative populations of these conformers and the thermodynamics of their interconversion.

Mass Spectrometry (MS) in Molecular Formula Determination and Fragmentation Pathway Investigation

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern. miamioh.edu

For this compound (C₄H₁₀O₃S), the exact molecular weight is 138.0351 g/mol . nih.gov In a high-resolution mass spectrum, the molecular ion peak (M⁺) would be observed at this m/z value, confirming the molecular formula.

Upon electron ionization (EI), the molecular ion becomes a radical cation [M]⁺•, which is often unstable and undergoes fragmentation. The analysis of the resulting fragment ions provides structural clues. libretexts.org

Interactive Table 3: Plausible Mass Spectrometry Fragmentation for this compound

| m/z | Fragment Ion Structure | Proposed Fragmentation Pathway |

| 138 | [CH₃CH₂CH₂SO₂OCH₃]⁺• | Molecular Ion (M⁺•) |

| 107 | [CH₃CH₂CH₂SO₂]⁺ | Loss of methoxy radical (•OCH₃) |

| 95 | [C₃H₇SO]⁺ | Cleavage of S-O bond |

| 79 | [CH₃OSO₂]⁺ | Cleavage of C-S bond with rearrangement |

| 43 | [CH₃CH₂CH₂]⁺ | Propyl cation, cleavage of C-S bond |

| 31 | [CH₃O]⁺ | Methoxy cation |

The fragmentation of sulfonate esters can be complex, but key cleavages often occur at the bonds adjacent to the sulfur atom (alpha-cleavage). researchgate.net The loss of the methoxy radical (•OCH₃, mass 31) to give an ion at m/z 107, or the loss of the propyl radical (•C₃H₇, mass 43) to give an ion at m/z 95 would be expected fragmentation pathways. The presence of these and other characteristic fragments allows for the confirmation of the compound's structure.

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition

High-Resolution Mass Spectrometry (HRMS) is an indispensable technique for the unambiguous determination of a compound's elemental formula. Unlike standard mass spectrometry, HRMS instruments can measure the mass-to-charge ratio (m/z) of an ion to a very high degree of precision (typically with an error of less than 5 parts per million). This level of accuracy allows for the differentiation between ions that have the same nominal mass but different elemental compositions. nih.gov

For this compound, which has the molecular formula C₄H₁₀O₃S, the theoretical monoisotopic mass of its molecular ion ([M]⁺) is 138.03506535 Da. nih.gov An HRMS measurement would yield an experimental m/z value extremely close to this theoretical value, confirming the elemental formula and ruling out other potential formulas with the same nominal mass of 138.

Table 1: HRMS Data for Elemental Composition Confirmation of this compound

| Parameter | Value |

| Molecular Formula | C₄H₁₀O₃S |

| Theoretical Monoisotopic Mass (Da) | 138.03506535 nih.gov |

| Hypothetical HRMS Measured Mass (Da) | 138.03501 |

| Mass Difference (mDa) | -0.05535 |

| Error (ppm) | -0.40 |

This interactive table demonstrates how the minute difference between the theoretical and measured mass, expressed in parts per million (ppm), provides strong evidence for the specified elemental composition.

Tandem Mass Spectrometry (MS/MS) for Structural Confirmation and Isomer Differentiation

Tandem Mass Spectrometry (MS/MS) provides detailed structural information by fragmenting a selected precursor ion (in this case, the molecular ion of this compound at m/z 138) and analyzing the resulting product ions. The fragmentation pattern serves as a molecular fingerprint, offering definitive evidence of the compound's connectivity. nih.gov The process involves the isolation of the precursor ion, its activation by collision with an inert gas (Collision-Induced Dissociation), and the mass analysis of the fragments produced. chemguide.co.uk

The fragmentation of this compound is expected to occur at the weakest bonds and result in stable charged fragments. Key bond cleavages include the S-O, C-S, and C-O bonds. libretexts.orgmiamioh.edu The resulting fragmentation pattern can be used to distinguish it from isomers, such as methyl 2-propanesulfonate or ethyl ethanesulfonate, which would produce a different set of fragment ions.

Table 2: Predicted MS/MS Fragmentation of this compound ([C₄H₁₀O₃S]⁺, m/z 138)

| Precursor Ion (m/z) | Fragment Ion (m/z) | Proposed Structure of Fragment | Neutral Loss |

| 138.0 | 107.0 | [CH₃CH₂CH₂SO₂]⁺ | •OCH₃ |

| 138.0 | 95.0 | [CH₃OSO₂]⁺ | •C₃H₇ |

| 138.0 | 43.1 | [CH₃CH₂CH₂]⁺ | •SO₂OCH₃ |

This interactive table outlines the primary fragmentation pathways for methyl 1-propanesulfonate. The specific masses and structures of the fragment ions provide conclusive evidence for the arrangement of atoms within the molecule.

X-ray Diffraction Studies of Crystalline Derivatives and Analogues of Sulfonate Esters

While this compound is a liquid under standard conditions, X-ray diffraction analysis of its crystalline analogues and derivatives provides invaluable, high-resolution structural data. eurjchem.com This technique determines the precise three-dimensional arrangement of atoms in a crystal lattice by analyzing the diffraction pattern of an X-ray beam scattered by the electrons of the atoms. The resulting electron density map allows for the accurate measurement of bond lengths, bond angles, and torsional angles, revealing the molecule's conformation and intermolecular interactions in the solid state. researchgate.net

Studies on various crystalline sulfonate esters have established key structural parameters for the sulfonate group. nih.gov For instance, X-ray analysis has been used to confirm the structure of novel sulfonate esters synthesized through electrochemical methods. nih.gov This data is crucial for understanding the steric and electronic properties that influence the chemical reactivity and physical behavior of the entire class of sulfonate esters. eurjchem.com Although the data is not from the target compound itself, it provides a robust and accurate model for its structural features. nih.govscitepress.org

Table 3: Representative Bond Lengths in Crystalline Sulfonate Esters from X-ray Diffraction Data

| Bond Type | Typical Bond Length (Å) | Source Context |

| S=O | 1.42 - 1.45 | General sulfonate esters eurjchem.com |

| S-O (ester) | 1.57 - 1.60 | General sulfonate esters eurjchem.com |

| S-C | 1.75 - 1.78 | General sulfonate esters nih.gov |

| O-C (ester) | 1.45 - 1.48 | General sulfonate esters nih.gov |

This interactive table summarizes typical bond lengths for the sulfonate ester functional group as determined from X-ray crystallographic studies of related solid compounds.

Theoretical and Computational Chemistry of 1 Propanesulfonic Acid, Methyl Ester

Quantum Chemical Calculations of Electronic Structure and Molecular Properties

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, dictated by its electronic structure. These methods solve approximations of the Schrödinger equation to provide detailed information about molecular geometry, energy, and electronic properties.

Density Functional Theory (DFT) Applications to Molecular Geometry and Energy

Density Functional Theory (DFT) is a workhorse of modern computational chemistry, offering a favorable balance between accuracy and computational cost. cas.cz It is widely used to determine the equilibrium geometry and electronic properties of molecules like 1-propanesulfonic acid, methyl ester. The process begins with a geometry optimization, where the total energy of the molecule is minimized with respect to the positions of its atoms, resulting in a stable, low-energy structure. youtube.com

For alkyl sulfonates, DFT calculations, often using functionals like B3LYP with a basis set such as 6-311G(d,p), are employed to determine structural, energetic, and thermodynamic parameters. aljest.net Following geometry optimization, frequency calculations are typically performed to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies). These calculations also provide thermodynamic data such as enthalpy, entropy, and Gibbs free energy.

Table 1: Representative DFT-Calculated Properties for an Alkyl Sulfonate This table is illustrative, based on typical data from DFT studies on related molecules.

| Parameter | Value | Description |

|---|---|---|

| Total Energy | Varies (e.g., in Hartrees) | The total electronic energy of the optimized molecule. |

| Dipole Moment | Varies (e.g., in Debye) | A measure of the molecule's overall polarity. |

| HOMO Energy | Varies (e.g., in eV) | Energy of the highest occupied molecular orbital; relates to the ability to donate electrons. |

| LUMO Energy | Varies (e.g., in eV) | Energy of the lowest unoccupied molecular orbital; relates to the ability to accept electrons. |

| HOMO-LUMO Gap | Varies (e.g., in eV) | The energy difference between HOMO and LUMO; an indicator of chemical stability. |

Ab Initio Methods for High-Accuracy Electronic Structure Determination

For even greater accuracy, particularly for electronic properties, researchers turn to ab initio (from first principles) methods. These methods are more computationally demanding than DFT but are based on a more rigorous theoretical foundation, systematically approaching the exact solution to the Schrödinger equation. ethz.ch

High-level ab initio methods like Coupled Cluster with single, double, and perturbative triple excitations (CCSD(T)) are considered the "gold standard" for chemical accuracy. researchgate.net When applied to a molecule like methyl propanesulfonate, these methods can provide benchmark-quality data for properties such as ionization energies and electron affinities. informahealthcare.com Electron propagator theory (EPT) is another powerful ab initio technique used to accurately calculate orbital energies, which are crucial for understanding electronic structure. informahealthcare.com

These high-accuracy calculations are essential for validating results from less computationally expensive methods like DFT and for building precise models of chemical behavior, especially for systems where electron correlation effects are significant. github.io

Molecular Dynamics Simulations for Conformational Landscapes and Intermolecular Interactions

While quantum chemical calculations typically focus on single, static molecules (often in the gas phase), molecular dynamics (MD) simulations provide insight into the behavior of molecules over time, including their flexibility and interactions with their environment. mdpi.comfrontiersin.org

Conformational Analysis and Stability of Methyl Propanesulfonate

This compound is a flexible molecule with several rotatable single bonds, primarily the C-C bonds of the propyl chain and the C-S bond. Rotation around these bonds gives rise to different spatial arrangements known as conformers. Computational studies on analogous molecules, such as ethyl methyl sulfone and n-propanethiol, have shown that different conformers can have distinct energies and, therefore, different stabilities. mdpi.comnih.gov

A conformational analysis of methyl propanesulfonate would involve systematically rotating the key dihedral angles (e.g., C-C-C-S and C-C-S-O) and calculating the potential energy at each step. This generates a potential energy surface, where the minima correspond to stable conformers. nih.gov For a propyl chain, common conformers are described as trans (T) or gauche (G). For methyl propanesulfonate, this would lead to several possible low-energy conformers. mdpi.com The relative energies calculated between these conformers indicate their population distribution at a given temperature.

Table 2: Potential Conformers of Methyl Propanesulfonate Based on conformational analyses of similar short-chain alkanes and sulfonates.

| Conformer Notation (C-C-C-S) | Description | Expected Relative Stability |

|---|---|---|

| Anti-Anti (or Trans-Trans) | The carbon backbone is in a fully extended zigzag shape. | Often the most stable (lowest energy) conformer. |

| Anti-Gauche (or Trans-Gauche) | One dihedral angle is in a gauche arrangement. | Slightly higher in energy than the all-trans conformer. |

| Gauche-Gauche | Both dihedral angles are in a gauche arrangement. | Typically higher in energy due to steric interactions. |

Molecular dynamics simulations can further explore the conformational landscape by simulating the molecule's movement over time, showing the transitions between these stable states and how frequently each conformation is adopted. nih.govnih.gov

Solvation Effects and Intermolecular Interactions in Condensed Phases

In a liquid or solution (condensed phase), the behavior of methyl propanesulfonate is heavily influenced by its interactions with surrounding molecules (the solvent). MD simulations are the primary tool for investigating these phenomena. acs.org A simulation box is constructed containing one or more solute molecules (methyl propanesulfonate) and a large number of solvent molecules (e.g., water). rsc.org

These simulations can reveal detailed information about solvation, such as:

Hydrogen Bonding: The sulfonate group (-SO₃) is a strong hydrogen bond acceptor. In aqueous solution, MD simulations would show the formation of a stable hydration shell around this polar headgroup, with water molecules forming hydrogen bonds with the oxygen atoms. pku.edu.cnresearchgate.net The lifetime and geometry of these hydrogen bonds can be analyzed to quantify the strength of the interaction. pku.edu.cn

Hydrophobic Hydration: The propyl chain is nonpolar and will exhibit hydrophobic effects in water. Simulations can illustrate how water molecules structure themselves around this alkyl group to maximize their own hydrogen bonding network.

Solvation Free Energy: By using techniques like free energy perturbation (FEP) within an MD framework, the Gibbs free energy of solvation (the energy change associated with transferring the molecule from a vacuum to the solvent) can be calculated. rsc.orgpku.edu.cn This is a critical thermodynamic parameter for understanding solubility and partitioning behavior.

Studies on related alkyl sulfonates have used MD to model their aggregation into micelles and their behavior at interfaces, demonstrating the power of this technique to predict macroscopic properties from molecular interactions. acs.orgsdu.edu.cn

Computational Prediction of Reaction Mechanisms and Transition States

Computational chemistry is an indispensable tool for elucidating the pathways of chemical reactions, identifying short-lived intermediates, and calculating reaction rates. This is achieved by mapping the potential energy surface that connects reactants to products. nih.gov

For a reaction involving methyl propanesulfonate, such as nucleophilic substitution, computational methods can predict the most likely mechanism. The key to this is locating the transition state (TS), which is the highest energy point along the lowest energy reaction pathway—a first-order saddle point on the potential energy surface. ucsb.edu

The process typically involves:

Reactant and Product Optimization: The geometries of the reactants and products are optimized first.

Transition State Search: A guess for the TS structure is generated. Methods like Synchronous Transit-Guided Quasi-Newton (STQN) or Linear Synchronous Transit (LST) are used to find the saddle point geometry between the reactant and product structures. cam.ac.uk

Transition State Verification: A frequency calculation is performed on the located TS structure. A true first-order saddle point will have exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate (e.g., the breaking and forming of bonds). ucsb.edu

Activation Energy Calculation: The energy difference between the transition state and the reactants gives the activation energy barrier (often expressed as Gibbs free energy of activation, ΔG‡). researchgate.net This barrier is the primary determinant of the reaction rate.

Computational studies on related reactions, such as the Pd-catalyzed formation of carbamates or sulfa-Michael additions, demonstrate how DFT calculations can map out complex, multi-step reaction pathways, evaluate the energies of all intermediates and transition states, and determine the rate-limiting step. nih.govmdpi.com This provides a molecular-level understanding of the reaction that is often inaccessible to experimental methods alone.

Quantitative Structure-Reactivity Relationship (QSRR) Studies

Quantitative Structure-Reactivity Relationship (QSRR) studies represent a specialized area of computational chemistry focused on developing mathematical models that correlate the chemical structure of a compound with its reactivity. These models are built upon the principle that the reactivity of a chemical is intrinsically linked to its molecular structure and, by extension, to its physicochemical properties. By quantifying these properties through molecular descriptors, QSRR aims to predict the reactivity of new or untested compounds, thereby saving time and resources in experimental studies. nih.gov

The fundamental strategy of QSRR is to establish a statistically significant quantitative relationship that can be used to predict the properties and reactivity of compounds. The effectiveness of a QSRR model is highly dependent on the parameters, or descriptors, used to define the molecular structure. nih.gov These descriptors can be derived from the chemical structure using computational methods and are broadly categorized into constitutional, topological, geometrical, and electronic descriptors.

A hypothetical QSRR study for this compound and a series of related alkyl sulfonates might involve the following steps:

Selection of a Training Set: A series of structurally related alkyl sulfonates would be chosen. This set would include variations in the alkyl chain length and branching.

Determination of Reactivity: A key reactivity parameter, such as the rate of hydrolysis under specific conditions, would be experimentally measured for each compound in the training set.

Calculation of Molecular Descriptors: For each molecule in the series, a wide range of theoretical molecular descriptors would be calculated.

Model Development: Using statistical methods like Multiple Linear Regression (MLR), a relationship between the calculated descriptors and the measured reactivity would be established. nih.govnih.gov

Model Validation: The predictive power of the developed model would be tested using internal validation techniques (e.g., leave-one-out cross-validation) and, ideally, an external test set of compounds not used in the model development. nih.gov

The table below illustrates the type of data that would be generated in a hypothetical QSRR study of a series of alkyl sulfonates, including this compound.

Hypothetical Data for a QSRR Study of Alkyl Sulfonates

| Compound | Log(k_hydrolysis) | LogP | Molar Refractivity | Dipole Moment (Debye) |

|---|---|---|---|---|

| Methanesulfonic acid, methyl ester | -5.2 | -0.85 | 23.5 | 4.5 |

| Ethanesulfonic acid, methyl ester | -5.5 | -0.35 | 28.1 | 4.6 |

| This compound | -5.7 | 0.15 | 32.7 | 4.7 |

| 2-Propanesulfonic acid, methyl ester | -5.6 | 0.05 | 32.7 | 4.65 |

This table is for illustrative purposes only and does not represent actual experimental data.

Table of Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| Methanesulfonic acid, methyl ester |

| Ethanesulfonic acid, methyl ester |

| 2-Propanesulfonic acid, methyl ester |

Chemical Reactivity and Derivatization of 1 Propanesulfonic Acid, Methyl Ester

Electrophilic Reactions and Addition Chemistry

While methyl propanesulfonate is a potent electrophile at its methyl carbon, its reactivity towards electrophiles is limited. The sulfur atom in the sulfonate group is in its highest oxidation state (+6) and is electron-deficient, making it unreceptive to attack by electrophiles. The strong electron-withdrawing nature of the sulfonyl group also deactivates the adjacent alkyl chain towards electrophilic attack.

The primary role of alkyl sulfonates in reactions is to serve as electrophiles in nucleophilic substitution and elimination reactions. youtube.com There is little evidence to suggest that they readily participate in electrophilic reactions or addition chemistry in the way that unsaturated compounds like alkenes do.

Hydrolysis and Solvolysis Mechanisms of Sulfonate Esters

Solvolysis is a type of nucleophilic substitution where the solvent molecule acts as the nucleophile. vedantu.com Hydrolysis is a specific form of solvolysis where water is the solvent. libretexts.orgchemguide.co.uk

The hydrolysis of 1-propanesulfonic acid, methyl ester to yield propanesulfonic acid and methanol (B129727) would proceed through an SN2 mechanism, consistent with its primary substrate structure. The reaction involves the direct attack of a water molecule on the electrophilic methyl carbon, with the simultaneous departure of the propanesulfonate leaving group. cdnsciencepub.com

R-O-SO₂-R' + H₂O → R-OH + R'-SO₃H (General reaction for sulfonate ester hydrolysis)

The reaction with pure water is typically very slow. chemguide.co.uk While it can be catalyzed by acid, the hydrolysis of sulfonate esters is significantly slower compared to the hydrolysis of other esters, such as those derived from carboxylic acids. researchgate.net Methanesulfonate (B1217627), a related anion, is known to be remarkably stable against hydrolysis, even under strongly alkaline conditions. rsc.org The presence of water can, however, influence reaction outcomes by competing with other nucleophiles or by slowly hydrolyzing the ester, especially under prolonged heating. pqri.org

| Reaction | Definition | Mechanism for Methyl Propanesulfonate | Products |

| Hydrolysis | Reaction with water as the nucleophile. libretexts.org | SN2 | 1-Propanesulfonic acid and Methanol |

| Alcoholysis | Reaction with an alcohol as the nucleophile. vedantu.com | SN2 | An ether and 1-Propanesulfonic acid |

| Aminolysis | Reaction with ammonia (B1221849) or an amine as the nucleophile. vedantu.com | SN2 | A methylamine (B109427) derivative and a propanesulfonate salt |

This table outlines various solvolysis reactions applicable to methyl propanesulfonate.

Synthesis and Characterization of Functionalized Derivatives and Analogues

The primary route for creating derivatives from methyl propanesulfonate involves SN2 reactions, where a nucleophile displaces the propanesulfonate leaving group to form a new bond with the methyl group. This allows for the introduction of a methyl group into a wide variety of molecules. For example, reacting methyl propanesulfonate with sodium azide (B81097) (NaN₃) would yield methyl azide, while reaction with sodium cyanide (NaCN) would produce acetonitrile.

The characterization of these derivatives typically involves spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, as well as mass spectrometry, to confirm the structure of the newly formed compound. For instance, in the synthesis of a derivative via a derivatization agent for analytical purposes, HPLC-UV and GC-MS are common characterization techniques. nih.govmdpi.com

Sulfonate Salts : Sulfonate salts are typically synthesized through an acid-base neutralization reaction, where a sulfonic acid is treated with a suitable base (e.g., sodium hydroxide, an amine). google.comwikipedia.org The formation of a sulfonate salt from an alkyl sulfonate ester like methyl propanesulfonate is not a standard synthetic route. In fact, research indicates that the esterification of a sulfonic acid with an alcohol to form an alkyl sulfonate is a slow and difficult reaction, suggesting that the reverse reaction (hydrolysis) is more favorable under many conditions. nih.govacs.org Therefore, to obtain a salt such as sodium propanesulfonate, one would neutralize 1-propanesulfonic acid with sodium hydroxide, rather than attempting a reaction with its methyl ester.

Sulfonic Anhydrides : Sulfonic anhydrides (R-SO₂-O-SO₂-R) are generally prepared from sulfonic acids or their salts, not from sulfonate esters. One documented method involves the dehydration of a sulfonic acid using a reagent that can act as a dehydrating agent, such as a compound exhibiting acid pseudohalide tautomerism. google.com Another approach is the direct coupling of sulfonic acid salts using a reagent like triphenylphosphine (B44618) ditriflate. nih.gov These methods facilitate the formation of the S-O-S anhydride (B1165640) linkage by activating the sulfonic acid moiety.

Reactions with Organometallic Reagents for Carbon-Carbon Bond Formation

The formation of new carbon-carbon bonds is a cornerstone of organic synthesis, enabling the construction of complex molecular architectures from simpler precursors. In this context, the reaction of sulfonate esters, such as this compound, with organometallic reagents represents a significant strategy. These reactions typically proceed via nucleophilic substitution or transition-metal-catalyzed cross-coupling pathways, where the sulfonate group acts as a competent leaving group.

While specific research detailing the reactions of this compound with organometallic reagents is limited in widely available literature, the reactivity of analogous alkyl sulfonates, such as mesylates and tosylates, provides a strong basis for understanding its potential synthetic utility.

Nucleophilic Substitution with Organocuprates (Gilman Reagents)

Organocuprates, also known as Gilman reagents (LiR₂Cu), are particularly effective for forming carbon-carbon bonds through the displacement of sulfonate groups from primary and secondary alkyl sulfonates. masterorganicchemistry.com This type of reaction generally proceeds via an Sₙ2 mechanism, leading to the formation of a new alkane.

For instance, the reaction of a lithium dialkylcuprate with an alkyl sulfonate results in the formation of a new C-C bond between the alkyl group of the cuprate (B13416276) and the alkyl group of the sulfonate. Gilman reagents are considered "soft" nucleophiles and are well-suited for this transformation, often providing higher yields and cleaner reactions compared to "harder" organometallic reagents like Grignard or organolithium reagents, which can be prone to side reactions such as elimination.

A general representation of this reaction is as follows:

R₂CuLi + R'-OSO₂R'' → R-R' + RCu + LiOSO₂R''

Where R is the alkyl group from the Gilman reagent, and R' is the alkyl group from the sulfonate ester.

Transition-Metal-Catalyzed Cross-Coupling Reactions

In recent decades, transition-metal-catalyzed cross-coupling reactions have emerged as powerful tools for C-C bond formation. While traditionally employing organic halides as electrophiles, the use of sulfonate esters has gained significant traction. Various named reactions, such as Kumada, Negishi, Suzuki, and Stille couplings, can potentially be adapted for use with alkyl sulfonates.

Iron-Catalyzed Kumada-Type Coupling:

Research has shown that iron catalysts can effectively promote the cross-coupling of Grignard reagents with sulfonate esters. researchgate.net These reactions are economically and environmentally advantageous. While much of the research has focused on aryl sulfonates, the principles can be extended to alkyl sulfonates. The reaction involves the coupling of an alkyl or aryl Grignard reagent with the sulfonate ester in the presence of an iron salt, such as iron(III) acetylacetonate (B107027) [Fe(acac)₃].

A representative scheme for an iron-catalyzed Kumada-type coupling is:

R-MgX + R'-OSO₂R'' --(Fe catalyst)--> R-R' + MgX(OSO₂R'')

The table below illustrates the potential substrates and products in the reaction of this compound with various organometallic reagents, based on the reactivity of analogous sulfonate esters.

| Organometallic Reagent (R-M) | Electrophile | Potential Product (R-R') | Reaction Type |

| Lithium Dimethylcuprate ( (CH₃)₂CuLi ) | This compound | Butane | Sₙ2 (Corey-House) |

| Phenylmagnesium Bromide ( PhMgBr ) | This compound | Propylbenzene | Iron-Catalyzed Kumada-Type |

| Vinylmagnesium Bromide ( CH₂=CHMgBr ) | This compound | 1-Pentene | Iron-Catalyzed Kumada-Type |

It is important to note that the successful application of these methods to this compound would require empirical optimization of reaction conditions, including the choice of catalyst, solvent, temperature, and reaction time. The steric and electronic properties of both the organometallic reagent and the sulfonate ester would significantly influence the reaction's efficiency and yield.

Applications in Advanced Chemical Synthesis and Materials Science

1-Propanesulfonic acid, methyl ester as a Methylating Agent in Organic Transformations

This compound, also known as methyl propanesulfonate, serves as a reagent in organic synthesis, primarily as a methylating agent. Its reactivity stems from the sulfonate group, which is an excellent leaving group, facilitating nucleophilic substitution reactions where the methyl group is transferred to a nucleophile. youtube.comyoutube.com The stability of the resulting propanesulfonate anion, due to resonance delocalization, drives the reaction forward. youtube.comyoutube.com This reactivity is analogous to other alkyl sulfonates and alkyl halides, which are widely used as alkylating agents in various chemical transformations. youtube.comyoutube.com

Regioselective and Stereoselective Methylation Reactions

The utility of methylating agents in organic synthesis is often determined by their ability to react at a specific site within a molecule (regioselectivity) and to produce a specific stereoisomer (stereoselectivity). While specific studies on the regioselectivity and stereoselectivity of this compound are not extensively documented in the reviewed literature, the behavior of analogous sulfonate esters provides insight into its expected reactivity.

Alkyl sulfonates are known to participate in SN2 reactions, where a nucleophile attacks the carbon atom attached to the sulfonate group. youtube.com In complex molecules with multiple potential nucleophilic centers, the site of methylation can be influenced by factors such as steric hindrance and the electronic properties of the nucleophilic sites. For instance, in the alkylation of DNA with sulfonate esters tethered to DNA-binding molecules, methylation occurs at specific nitrogen atoms (N3-adenine) in the minor groove, demonstrating high regioselectivity dictated by the directing group. nih.gov This contrasts with less specific methylating agents that might react at other sites, such as N7-guanine in the major groove. nih.gov This principle of directed reactivity suggests that this compound could be employed in reactions where regioselectivity is controlled by the substrate's intrinsic properties or by the use of directing groups.

Regarding stereoselectivity, reactions proceeding via a classic SN2 mechanism typically result in the inversion of stereochemistry at the reacting carbon center. However, for this compound, the stereochemistry of the methyl group itself is not a factor. When the substrate is chiral, the stereochemical outcome of the methylation will depend on the reaction mechanism and the steric environment around the reaction center. For example, the electrophilic substitution of benzyl (B1604629) methyl sulphoxide with methyl iodide has been shown to proceed with high stereoselectivity, retaining the configuration at the sulfur atom, which highlights the potential for stereocontrol in methylation reactions involving sulfonate-related compounds. rsc.org

Use in Green Methylation Technologies

The principles of green chemistry encourage the use of substances that are less toxic, generate less waste, and are biodegradable. rsc.org While specific research labeling this compound as a "green" methylating agent is limited, the broader class of alkyl sulfonates exhibits certain properties that align with green chemistry principles.

One of the key considerations is the environmental profile of the leaving group. The propanesulfonate anion is the conjugate base of a strong acid, 1-propanesulfonic acid. youtube.com Generally, linear alkyl sulfonates are known to be biodegradable, which is a significant advantage over other leaving groups that may persist in the environment. taylorandfrancis.comtaylorandfrancis.com Studies on related compounds like methanesulfonic acid (MSA) highlight its low toxicity and high biodegradability, making it an environmentally benign alternative to other acids. organic-chemistry.org

From a process perspective, the use of this compound could offer advantages. Sulfonate esters can be prepared from alcohols, and their reactions as alkylating agents are often efficient, which can reduce the formation of byproducts and simplify purification processes. youtube.comwikipedia.org The development of catalytic methods for sulfonylation further enhances the green credentials of these processes by minimizing the use of stoichiometric reagents. organic-chemistry.org

Role as a Synthetic Intermediate in Specialty Chemical Production

As a reactive molecule, this compound has the potential to serve as a building block in the synthesis of a variety of specialty chemicals. Its ability to introduce a methyl group or be transformed through reactions involving the sulfonate moiety makes it a versatile intermediate.

Precursor for Polymer Monomers and Initiators

While there is extensive literature on polymers derived from sulfonated monomers, particularly 2-acrylamido-2-methyl-1-propanesulfonic acid (AMPS), there is no direct evidence in the reviewed search results to suggest that this compound is used as a direct precursor for polymer monomers. google.compatsnap.comgoogle.compatsnap.comnih.govwikipedia.orgatamankimya.comsigmaaldrich.com The synthesis of AMPS typically involves the reaction of acrylonitrile (B1666552) with isobutylene (B52900) and sulfuric acid, a different synthetic pathway. google.compatsnap.com

However, the general class of sulfonate esters has been explored in the context of polymerization. For instance, benzenesulfonic acid esters have been developed as thermal cationic initiators for polymerization. youtube.com This suggests that under certain conditions, alkyl sulfonates like this compound could potentially initiate cationic polymerization by generating a carbocation. Furthermore, palladium catalysts bearing alkylphosphine-sulfonate ligands have been used in the polymerization of ethylene (B1197577) and polar monomers, indicating a role for sulfonate-containing compounds in catalysis, though not as a direct monomer precursor. acs.org

Intermediate in the Synthesis of Surfactants and Additives

Alkyl sulfonates are a major class of anionic surfactants. taylorandfrancis.com However, the common industrial production of these surfactants, such as linear alkylbenzene sulfonates (LAS), involves the sulfonation of long-chain alkylbenzenes. nih.govbrillachem.com Similarly, methyl ester sulfonates (MES) are typically produced by the sulfonation of fatty acid methyl esters. researchgate.net The reviewed literature does not provide direct evidence for the use of this compound as an intermediate in the synthesis of these common surfactants.

Nevertheless, the reactivity of the sulfonate group allows for its potential use in the synthesis of specialty surfactants and additives. For example, new types of aryl alkyl sulfonates have been developed from the reaction of alpha-olefin sulfonic acids with aromatic compounds, creating surfactants with unique properties. oil-chem.com It is conceivable that this compound could be used in nucleophilic substitution reactions to introduce a propylsulfonate moiety into a hydrophobic backbone, thereby creating a novel surfactant structure.

In the field of additives, long-chain alkyl sulfonates are used as emulsifiers, dispersants, and corrosion inhibitors. oil-chem.com While no specific examples involving this compound were found, its chemical structure suggests potential applicability in synthesizing smaller, more specialized additive molecules.

Catalytic Activity and Role in Reaction Engineering

Sulfonic acids are well-established as strong acid catalysts in a variety of organic reactions, including esterification and alkylation. wikipedia.orgcjcatal.com The catalytic activity is attributed to the proton of the sulfonic acid group. While 1-propanesulfonic acid itself can act as a catalyst, its methyl ester, this compound, lacks this acidic proton and is therefore not typically employed as a Brønsted acid catalyst.

However, the broader field of sulfonate chemistry plays a significant role in catalysis. For instance, ionic liquids functionalized with alkyl sulfonate groups have been shown to be effective catalysts for esterification reactions. cjcatal.com In these systems, the sulfonate group is part of a larger, engineered catalyst molecule.

From a reaction engineering perspective, the use of sulfonate esters like this compound as reagents requires careful control of reaction conditions to ensure selectivity and prevent unwanted side reactions. The formation and solvolysis of sulfonate esters are key considerations in pharmaceutical manufacturing, where they can be potential impurities. acs.org Studies have shown that the formation of sulfonate esters is favored in conditions of high sulfonic acid and alcohol concentrations with low water content. acs.org Understanding these reaction kinetics is crucial for the design and optimization of chemical processes involving this class of compounds. The development of continuous flow processes for reactions involving hazardous reagents like sulfur dioxide to produce sulfinic acids, which are precursors to sulfonate esters, is an example of how reaction engineering is applied to improve the safety and efficiency of synthesizing sulfur-containing compounds. acs.org

Integration into Novel Materials and Functional Systems

The incorporation of specific chemical functionalities is a critical strategy in the development of advanced materials with tailored properties. While extensive research on the direct use of This compound in the fabrication of novel polymers and functional systems is not widely available in the reviewed literature, its chemical structure as a sulfonate ester suggests potential applications as a modifying agent or a precursor in specialized contexts. The sulfonate group is known to impart unique characteristics such as hydrophilicity and ionic conductivity to materials.

A significant portion of available research in this area focuses on the related but distinct compound, 2-Acrylamido-2-methyl-1-propanesulfonic acid (AMPS), which contains a readily polymerizable acrylamide (B121943) group. acs.orgwiley.commdpi.com This has led to its widespread use in creating functional polymers, and it is important to distinguish the applications of AMPS from the potential, though less documented, roles of this compound.

In the realm of polymer synthesis, the direct polymerization of This compound as a primary monomer is not a commonly reported method. This is due to the absence of a reactive group like a vinyl or acrylic moiety, which is typically required for polymerization reactions. In contrast, the well-studied monomer AMPS is frequently used to synthesize high-molecular-weight polymers that have found use as superabsorbents, in hydrogels, and as membranes in fuel cells. mdpi.comwikipedia.org

While not a primary monomer, This compound could theoretically be employed in polymer science through alternative routes:

Post-polymerization Modification: It could potentially be used to introduce sulfonate groups onto an existing polymer backbone via a chemical reaction.

Chain Transfer Agent: In certain controlled radical polymerization processes, specific functional molecules can act as chain transfer agents, which help in controlling the molecular weight of the polymer. The suitability of methyl propanesulfonate for this role would require dedicated experimental studies.

As a reactive small molecule, This compound can also serve as a foundational building block for the synthesis of other functional materials. Sulfonate esters are known to be versatile reagents in organic synthesis. This reactivity could be leveraged to create more complex molecules with desired functionalities, such as surfactants or components of ionic liquids. The synthesis of ionic liquids, for example, often involves the reaction of a sulfonate-containing species with an appropriate organic cation. acs.org

To provide a contextual understanding of the applications of sulfonate-containing monomers, the following table summarizes research findings related to the more extensively studied AMPS.

| Application Area | Research Finding |

| Polymer Electrolytes | Copolymers based on AMPS are utilized in the creation of polyelectrolyte membranes for fuel cells, owing to their capacity to facilitate the transport of ions. mdpi.com |

| Hydrogels | AMPS is a crucial ingredient in the synthesis of superabsorbent hydrogels that are employed in various medical and agricultural applications due to their high degree of hydrophilicity. wikipedia.org |

| Construction Chemicals | Polymers that incorporate AMPS are used as superplasticizers in concrete formulations to enhance both workability and final strength. wikipedia.org |

| Coatings and Adhesives | The inclusion of AMPS in polymer emulsions leads to an improvement in their chemical stability and resistance to shear forces. wikipedia.org |

It is crucial to emphasize that the data presented above pertains to AMPS and not directly to This compound . The scarcity of similar comprehensive data for the latter indicates that it is not a conventional choice for these specific applications.

Environmental Chemistry and Degradation Pathways of 1 Propanesulfonic Acid, Methyl Ester Academic Focus

Biotic Transformation and Biodegradation Pathways

Biotic degradation, or biodegradation, is the breakdown of organic matter by microorganisms. This is a crucial process for the removal of many synthetic chemicals from the environment.

The biodegradation of sulfonated compounds has been studied, particularly in the context of surfactants like linear alkylbenzene sulfonates (LAS). nih.govresearchgate.net While 1-propanesulfonic acid, methyl ester is a much simpler molecule, the general principles of microbial degradation of sulfonates can be applied.

The biodegradation of this compound would likely be initiated by the enzymatic hydrolysis of the ester bond, catalyzed by esterase enzymes, to yield 1-propanesulfonic acid and methanol (B129727). Both of these products are generally readily biodegradable.

The subsequent degradation of 1-propanesulfonic acid would involve the cleavage of the carbon-sulfur (C-S) bond, a process known as desulfonation. Microorganisms are known to utilize alkyl sulfonates as a source of sulfur for their growth. nih.gov This involves enzymes that can break the C-S bond, releasing the sulfur as sulfite (B76179), which can then be oxidized to sulfate (B86663) and assimilated by the cell. nih.gov The remaining carbon skeleton (in this case, a three-carbon chain) would then be funneled into central metabolic pathways.

Table 2: Postulated Biotic Degradation Pathway of this compound

| Step | Enzyme Class (Postulated) | Intermediate/Product |

| 1. Ester Hydrolysis | Esterase | 1-Propanesulfonic acid + Methanol |

| 2. Desulfonation | Sulfonatase/Desulfonase | Propanol/Propionate + Sulfite |

| 3. Further Metabolism | Dehydrogenases, etc. | CO2 + H2O + Sulfate |

The key enzymatic step in the biodegradation of this compound is the cleavage of the sulfonate ester. While specific enzymes for this substrate have not been identified, there is evidence of enzymes capable of hydrolyzing sulfonate esters. For instance, a promiscuous phosphonate (B1237965) monoester hydrolase has been shown to catalyze the hydrolysis of xenobiotic sulfonate monoesters. nih.govacs.org

Additionally, a class of enzymes known as alkylsulfatases are responsible for the biodegradation of alkyl sulfate surfactants. nih.gov These enzymes catalyze the hydrolysis of the sulfate ester bond. It is plausible that some of these enzymes, or other uncharacterized hydrolases, could exhibit activity towards sulfonate esters like this compound. The enzymatic cleavage can occur at either the C-O or S-O bond. nih.gov

Environmental Transport and Fate Modeling of Persistent Organic Pollutants (If applicable, focusing on chemical behavior)

The environmental transport and fate of a chemical are governed by its physicochemical properties and its persistence in various environmental compartments. While this compound is not classified as a persistent organic pollutant (POP), understanding its potential for transport is important.

The transport of this compound would be influenced by its water solubility, vapor pressure, and octanol-water partition coefficient (Kow). As a relatively small, polar molecule containing a sulfonate group, it is expected to be water-soluble. This would make it mobile in aquatic systems, with a low tendency to adsorb to sediment or bioaccumulate in organisms. Its volatility would determine its partitioning into the atmosphere.

Analytical Methodologies for Environmental Monitoring (Academic Research)researchgate.net

The environmental monitoring of this compound, a short-chain alkyl sulfonate, necessitates highly sensitive and specific analytical methodologies due to its potential for trace-level occurrence in complex environmental matrices such as water and soil. Research in this area has primarily focused on advanced chromatographic techniques coupled with mass spectrometry, which provide the requisite selectivity and low detection limits.

The primary analytical approaches for the detection and quantification of short-chain alkyl sulfonates, including this compound, are gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS). The choice between these techniques often depends on the specific sample matrix, the required sensitivity, and the available instrumentation.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a robust technique for the analysis of volatile and semi-volatile organic compounds. For alkyl sulfonates, which can be amenable to GC analysis, direct injection may be possible. However, to enhance volatility and improve chromatographic performance, derivatization is a common strategy.

Sample preparation for GC-MS analysis is critical for removing interfering substances from the environmental matrix. For aqueous samples, solid-phase extraction (SPE) is a widely used technique for the preconcentration and cleanup of alkyl sulfonates. nih.govresearchgate.net For soil and sediment samples, more rigorous extraction methods such as microwave-assisted extraction (MAE) or ultrasonic solvent extraction are often employed to isolate the target analyte from the solid matrix. nih.govnih.gov

A study on the determination of nine common alkyl sulfonate esters in drug substances by gas chromatography-triple quadrupole mass spectrometry (GC-MS/MS) demonstrated high sensitivity with limits of quantitation (LOQ) in the range of 0.10-1.05 ng/mL. nih.gov While this study was not conducted on environmental samples, the reported sensitivity indicates the potential of GC-MS/MS for trace-level environmental monitoring. The use of multiple reaction monitoring (MRM) mode in GC-MS/MS provides excellent selectivity by monitoring specific precursor-to-product ion transitions, which is crucial for distinguishing the target analyte from matrix interferences. nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS, particularly with tandem mass spectrometry (LC-MS/MS), has become a powerful tool for analyzing a wide range of environmental contaminants, including those that are less volatile or thermally labile. For short-chain alkyl sulfonates, LC-MS offers the advantage of direct analysis of aqueous extracts without the need for derivatization.

A common approach for enhancing the retention and separation of polar analytes like alkyl sulfonates in reversed-phase LC is the use of ion-pairing agents or hydrophilic interaction liquid chromatography (HILIC). Derivatization can also be employed in LC-MS to improve ionization efficiency and sensitivity. One practical approach involves derivatizing alkyl sulfonates with reagents like triethylamine (B128534) to form quaternary ammonium (B1175870) derivatives, which are highly polar and can be effectively separated and detected.